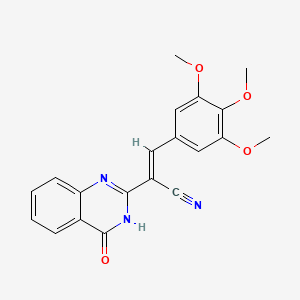

(2E)-2-(4-hydroxyquinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, a trimethoxyphenyl group, and a propenenitrile moiety, making it an interesting subject for research in medicinal chemistry and material science.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (2E)-2-(4-Hydroxychinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-ennitril beinhaltet in der Regel die folgenden Schritte:

Bildung des Chinazolin-Kerns: Der Chinazolin-Kern kann durch Cyclisierung geeigneter Vorläufer wie Anthranilsäurederivate mit Formamid oder anderen geeigneten Reagenzien synthetisiert werden.

Hydroxylierung: Die Einführung der Hydroxylgruppe in 4-Position des Chinazolinrings kann durch selektive Hydroxylierungsreaktionen erreicht werden.

Kopplung mit der Trimethoxyphenylgruppe: Die Kopplung des Chinazolin-Kerns mit der Trimethoxyphenylgruppe kann unter Verwendung von Kreuzkupplungsreaktionen wie Suzuki- oder Heck-Kupplung durchgeführt werden.

Bildung des Propenennitril-Teils:

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Syntheserouten beinhalten, um eine hohe Ausbeute, Reinheit und Kosteneffizienz zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxylgruppe, was zur Bildung von Chinazolinon-Derivaten führt.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe angreifen und sie in Amin-Derivate umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung können verwendet werden.

Substitution: Reagenzien wie Halogene, Sulfonylchloride und Alkylierungsmittel werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidationsprodukte: Chinazolinon-Derivate.

Reduktionsprodukte: Amin-Derivate.

Substitutionsprodukte: Verschiedene substituierte Chinazolin-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, krebshemmender und entzündungshemmender Eigenschaften.

Medizin: Potenzieller therapeutischer Wirkstoff für verschiedene Krankheiten aufgrund seiner biologischen Aktivitäten.

Industrie: Kann bei der Entwicklung neuer Materialien oder als Vorläufer für andere industriell relevante Verbindungen verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von (2E)-2-(4-Hydroxychinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-ennitril hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen üben Chinazolin-Derivate ihre Wirkungen aus, indem sie mit bestimmten Enzymen, Rezeptoren oder anderen molekularen Zielen interagieren, was zur Modulation biologischer Pfade führt. Zum Beispiel können sie Kinasen hemmen, die DNA-Replikation stören oder Immunantworten modulieren.

Wirkmechanismus

The mechanism of action of (2E)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinazolin-Derivate: Verbindungen wie Gefitinib und Erlotinib, die als Krebsmittel eingesetzt werden.

Trimethoxyphenyl-Derivate: Verbindungen wie Trimethoprim, ein Antibiotikum.

Einzigartigkeit

(2E)-2-(4-Hydroxychinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-ennitril ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die im Vergleich zu anderen Chinazolin- oder Trimethoxyphenyl-Derivaten unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen können.

Eigenschaften

Molekularformel |

C20H17N3O4 |

|---|---|

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C20H17N3O4/c1-25-16-9-12(10-17(26-2)18(16)27-3)8-13(11-21)19-22-15-7-5-4-6-14(15)20(24)23-19/h4-10H,1-3H3,(H,22,23,24)/b13-8+ |

InChI-Schlüssel |

KVJQYCLXJHKNCV-MDWZMJQESA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dimethyl-1H-indol-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11655374.png)

![N-[4-(butan-2-yl)phenyl]-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B11655393.png)

![ethyl (2Z)-2-{[1-(2-cyanobenzyl)-1H-indol-3-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11655394.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11655395.png)

![(6Z)-6-({1-[2-(4-bromophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655398.png)

![propyl {[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11655402.png)

![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B11655419.png)

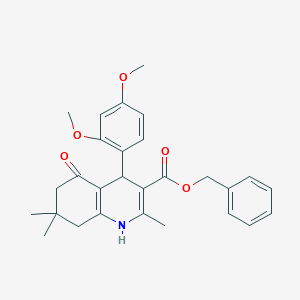

![2-(4-methoxyphenoxy)-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone](/img/structure/B11655425.png)

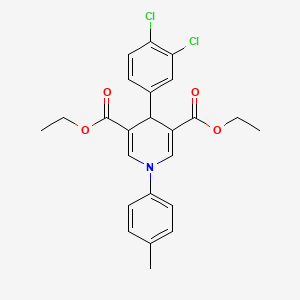

![2-phenyl-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-dioxane-4,6-dione](/img/structure/B11655433.png)

![2,5-dimethoxy-N-[(Z)-pyridin-4-ylmethylidene]aniline](/img/structure/B11655439.png)

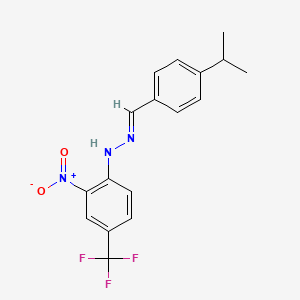

![N-(4-bromophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655445.png)